molecular formula C21H25ClN6O B2812924 N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179454-25-1

N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2812924
CAS No.: 1179454-25-1
M. Wt: 412.92
InChI Key: JKJIOZFZRVJDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with phenyl and morpholino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine and phenylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-N’-phenylurea
  • N-(3,5-dimethylphenyl)-N’-phenylthiourea
  • N-(3,5-dimethylphenyl)-N’-phenylguanidine

Uniqueness

N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.ClH/c1-15-12-16(2)14-18(13-15)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-8-10-28-11-9-27;/h3-7,12-14H,8-11H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJIOZFZRVJDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.